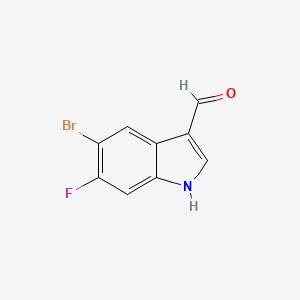

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPRCHLVMBMXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)F)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Bromo-6-fluoro-1H-indole-3-carbaldehyde" basic properties

Technical Whitepaper: 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Executive Summary

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde (CAS: 364766-40-7) represents a "privileged scaffold" in modern drug discovery. This compound integrates three distinct reactive handles—an electrophilic aldehyde at C3, a manipulatable bromine at C5, and a metabolic blocker (fluorine) at C6—onto the indole core. This unique substitution pattern makes it an essential intermediate for synthesizing kinase inhibitors (e.g., c-Met, VEGFR), antiviral agents, and tubulin polymerization inhibitors. This guide details its properties, production via the Vilsmeier-Haack reaction, and downstream utility.[1][2]

Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for analytical characterization and formulation.

| Property | Specification | Notes |

| IUPAC Name | 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde | |

| CAS Number | 364766-40-7 | Primary identifier; verify with vendor. |

| Molecular Formula | ||

| Molecular Weight | 242.05 g/mol | Monoisotopic Mass: 240.95 |

| Appearance | Off-white to light yellow/brown solid | Oxidizes slightly upon air exposure. |

| Melting Point | 235–245 °C (Decomposition) | High lattice energy due to H-bonding. |

| Solubility | DMSO, DMF, THF (High) | Poor solubility in water and hexanes. |

| pKa (NH) | ~16.0 (Calculated) | Acidic NH allows N-alkylation. |

| LogP | ~2.3 | Moderate lipophilicity; membrane permeable. |

Synthetic Routes & Production

The industrial standard for synthesizing this compound is the Vilsmeier-Haack Formylation . This electrophilic aromatic substitution is preferred over Reimer-Tiemann due to higher regioselectivity for the C3 position and milder conditions.

Mechanism of Action

-

Activation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (

) to generate the electrophilic "Vilsmeier Reagent" (chloroiminium ion).[3] -

Substitution: The electron-rich indole ring (specifically C3) attacks the iminium ion.

-

Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to release the aldehyde.

Experimental Protocol (Self-Validating)

Safety Note:

Reagents:

-

5-Bromo-6-fluoroindole (1.0 eq)

- (1.2 eq)

-

DMF (anhydrous, 5–10 volumes)

-

NaOH or Sodium Acetate (for quenching)

Step-by-Step Workflow:

-

Reagent Formation: Cool anhydrous DMF to 0°C under

atmosphere. Add -

Addition: Dissolve 5-bromo-6-fluoroindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm to room temperature (25°C) and stir for 2–4 hours. Monitoring: TLC (Hexane/EtOAc 7:3) should show consumption of the starting indole (

) and appearance of the polar iminium salt (baseline). -

Quenching: Pour the reaction mixture onto crushed ice. The solution will be acidic.

-

Hydrolysis: Slowly adjust pH to 8–9 using 5M NaOH or saturated NaOAc. Critical Step: The product will precipitate as a solid.

-

Isolation: Filter the precipitate, wash with copious water, and dry under vacuum. Recrystallize from Ethanol/DMF if purity <98%.

Process Visualization

Caption: Workflow for the regioselective C3-formylation of 5-bromo-6-fluoroindole via Vilsmeier-Haack chemistry.

Reactivity & Functionalization

The value of this molecule lies in its Orthogonal Reactivity . Researchers can modify three distinct sites without cross-interference.

C3-Aldehyde (The "Linchpin")

-

Reductive Amination: Reacts with primary amines (

) and -

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to create vinyl-linked inhibitors.

-

Wittig Reaction: Converts the aldehyde to an alkene, useful for extending the carbon chain.

C5-Bromine (The "Coupling Handle")

-

Suzuki-Miyaura: Couples with aryl boronic acids to install biaryl systems (common in kinase inhibitors).

-

Buchwald-Hartwig: Pd-catalyzed C-N bond formation to introduce solubilizing amine groups.

C6-Fluorine (The "Metabolic Shield")

-

Metabolic Stability: The C6 position in indoles is a "soft spot" for metabolic oxidation (hydroxylation) by Cytochrome P450. Fluorine blocks this site, extending the drug's half-life (

). -

Electronic Tuning: Fluorine withdraws electron density, lowering the

of the indole NH, which can enhance H-bond donor capability in the active site.

Divergent Synthesis Map

Caption: Divergent synthetic pathways utilizing the C3, C5, and N1 reactive centers of the scaffold.

Medicinal Chemistry Applications

Kinase Inhibition

The 5-bromo-6-fluoroindole scaffold is a bioisostere for the purine ring of ATP.

-

Mechanism: The indole NH and C3-carbonyl (or its derivatives) form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., VEGFR, c-Met, BRAF).

-

Case Study: Derivatives synthesized from this aldehyde have shown

values in the nanomolar range against cancer cell lines by blocking downstream signaling pathways.[4]

Antiviral Activity

Thiosemicarbazone derivatives of indole-3-carbaldehydes have demonstrated potent antiviral activity.[5] The 6-fluoro substituent is critical here; studies suggest it enhances lipophilicity, allowing better penetration of viral envelopes or host cell membranes.

Tubulin Polymerization

Compounds derived via the Knoevenagel condensation of this aldehyde bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in tumor cells.

Handling & Safety

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids if exposed to air.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

-

PubChem. 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde - Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols. [Link]

-

National Institutes of Health (PMC). The Role of Fluorine in Medicinal Chemistry: Metabolic Stability and Binding Affinity. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Indole Scaffold

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde, identified by the CAS Number 1227496-31-2 , is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse biological activities. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 6-position of the indole ring, combined with a reactive carbaldehyde group at the 3-position, endows this molecule with unique physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of its synthesis, properties, and applications, offering insights for its effective utilization in research and development.

Indole-3-carbaldehyde and its derivatives are key intermediates in the preparation of biologically active compounds and indole alkaloids.[1] Their carbonyl group readily undergoes carbon-carbon and carbon-nitrogen coupling reactions, as well as reductions, making them crucial precursors for a diverse range of heterocyclic structures.[1] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is not widely published, its properties can be predicted based on the analysis of its structural analogues. A summary of its key identifiers and anticipated properties is presented below.

| Property | Value | Source/Rationale |

| CAS Number | 1227496-31-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₅BrFNO | - |

| Molecular Weight | 242.05 g/mol | - |

| Appearance | Expected to be a solid at room temperature. | Based on analogous indole-3-carbaldehydes. |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of halogenated organic compounds. |

| Melting Point | Not reported. Expected to be relatively high due to the crystalline nature of similar compounds. | Comparison with related structures. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the aldehyde proton. The aldehyde proton should appear as a singlet at a downfield chemical shift (typically around 10 ppm). The signals for the aromatic protons will be influenced by the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms, including the characteristic carbonyl carbon of the aldehyde group (around 185-195 ppm).

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically in the range of 1650-1700 cm⁻¹), as well as N-H stretching vibrations for the indole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reaction Mechanisms

The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde would likely proceed through a two-step process: the synthesis of the 5-bromo-6-fluoro-1H-indole core, followed by formylation at the C3 position.

Synthesis of the 5-Bromo-6-fluoro-1H-indole Core

Several methods are available for the synthesis of substituted indoles. A plausible route for 5-bromo-6-fluoro-1H-indole could involve a multi-step sequence starting from a commercially available aniline derivative. For instance, a synthetic pathway could be adapted from procedures used for other halogenated indoles.[2]

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[1] This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3]

The proposed mechanism for the Vilsmeier-Haack formylation of 5-bromo-6-fluoro-1H-indole is depicted below:

Caption: Proposed Vilsmeier-Haack reaction for the synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

Experimental Protocol: A Representative Vilsmeier-Haack Formylation

The following is a generalized, self-validating protocol for the formylation of a substituted indole, which can be adapted for the synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

Materials:

-

5-Bromo-6-fluoro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 5-bromo-6-fluoro-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

Causality in Experimental Choices:

-

The use of anhydrous solvents and reagents is critical as the Vilsmeier reagent is moisture-sensitive.

-

The dropwise addition of POCl₃ and the indole substrate at low temperatures helps to control the exothermic reactions and prevent the formation of byproducts.

-

The aqueous work-up with sodium bicarbonate neutralizes the acidic reaction mixture and facilitates the hydrolysis of the intermediate iminium salt to the final aldehyde product.

-

Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Applications in Research and Drug Development

Substituted indole-3-carbaldehydes are pivotal intermediates in the synthesis of a wide range of biologically active molecules.[4] The presence of bromine and fluorine atoms in 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde makes it an attractive starting material for the synthesis of novel therapeutic agents.

1. Synthesis of Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The aldehyde functionality can be readily converted into various other functional groups, such as amines, oximes, and hydrazones, which can serve as key pharmacophoric elements for interacting with the ATP-binding site of kinases.

2. Precursor for Suzuki Coupling Reactions: The bromine atom at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A documented example shows the use of 5-bromo-6-fluoro-1H-indole-3-carbaldehyde in a Suzuki coupling reaction with a boronic acid derivative.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 1398331-98-0 | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol | Organoborons | Ambeed.com [ambeed.com]

A Comprehensive Technical Guide to 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative of significant interest in medicinal chemistry. Its unique substitution pattern imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of its molecular characteristics, detailed synthetic protocols, and explores its burgeoning applications in the field of drug discovery.

Molecular Profile and Physicochemical Properties

The foundational step in characterizing any chemical entity is the precise determination of its molecular weight and a thorough understanding of its structural attributes.

Molecular Formula and Structure

The chemical structure of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is derived from the indole scaffold, a bicyclic structure consisting of a fused benzene and pyrrole ring. The "-3-carbaldehyde" suffix indicates an aldehyde group (-CHO) attached to the third carbon of the indole ring. The prefixes "5-Bromo-" and "6-fluoro-" specify the substitution of a bromine atom at the 5th position and a fluorine atom at the 6th position of the bicyclic ring system.

Based on this structure, the molecular formula is determined to be C₉H₅BrFNO .

Molecular Weight Calculation

The molecular weight is calculated from the molecular formula using the standard atomic weights of its constituent elements.[1][2][3][4][5][6]

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 242.047 |

The calculated molecular weight of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is 242.05 g/mol . This value is crucial for stoichiometric calculations in synthetic reactions and for the characterization of the compound.

Synthesis and Chemical Reactivity

The synthesis of substituted indoles is a well-established area of organic chemistry, with various methods available for the introduction of different functional groups onto the indole ring.

General Synthetic Strategies

The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde can be approached through several strategic pathways, often involving the construction of the indole ring with the desired substituents already in place on the precursors, or through the post-functionalization of a pre-formed indole scaffold.

A common and versatile method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction .[7] This reaction introduces a formyl group onto an activated aromatic ring, such as indole, using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

A plausible synthetic route for 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde would start from a correspondingly substituted aniline derivative. The general workflow for such a synthesis is depicted below:

Caption: A generalized synthetic workflow for 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Bromo-6-fluoro-1H-indole

This protocol is a representative example and may require optimization based on specific laboratory conditions and the purity of the starting materials.

Materials:

-

5-Bromo-6-fluoro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with the Indole Substrate: Dissolve 5-Bromo-6-fluoro-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the pH is alkaline (pH 8-9).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[8] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological activity of these molecules.

The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[9] The bromine atom can also contribute to binding interactions and can serve as a handle for further chemical modifications through cross-coupling reactions.

The aldehyde functionality at the 3-position is a versatile chemical handle for the synthesis of a wide array of more complex molecules. It can readily undergo reactions such as:

-

Reductive amination: to form substituted amines.

-

Wittig reaction: to form alkenes.

-

Condensation reactions: with hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other derivatives.

These reactions allow for the elaboration of the indole-3-carbaldehyde core into diverse chemical libraries for screening against various biological targets. Derivatives of substituted indole-3-carboxaldehydes have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[8]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

-

Hazard Identification: While specific toxicity data for this compound may be limited, it should be handled as a potentially hazardous substance. Similar halogenated aromatic aldehydes can be irritants to the skin, eyes, and respiratory system.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. When handling the solid as a powder, a dust mask or respirator may be necessary to avoid inhalation.[11]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its calculated molecular weight of 242.05 g/mol provides a fundamental physicochemical parameter for its use in synthesis. The presence of both bromine and fluorine atoms, coupled with a reactive aldehyde group, offers a rich platform for the development of novel indole-based compounds with potential therapeutic applications. A thorough understanding of its synthesis and reactivity, combined with stringent safety protocols, will enable researchers to fully exploit the potential of this promising chemical entity.

References

-

PubChem. 5-Bromoindole-3-carbaldehyde. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

- Naik, N., et al. (2012).

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Singh, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]

- Thermo Fisher Scientific. Safety Data Sheet: 6-Bromo-1H-indole-3-carbaldehyde.

-

Wikipedia. Carbon. [Link]

-

Wikipedia. Hydrogen. [Link]

-

Wikipedia. Fluorine. [Link]

-

Wikipedia. Oxygen. [Link]

-

Wikipedia. Bromine. [Link]

-

Wikipedia. Nitrogen. [Link]

-

University of Sheffield. Oxygen. [Link]

-

IUPAC. Atomic Weights of the Elements 2023. [Link]

-

IUPAC. Atomic Weight of Bromine. [Link]

- Apollo Scientific.

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

IUPAC. Atomic Weight of Nitrogen. [Link]

- Carl ROTH.

-

YouTube. What Is The Atomic Weight Of Nitrogen?. [Link]

-

Royal Society of Chemistry. Fluorine. [Link]

-

Quora. How heavy is one atom of carbon?. [Link]

-

YouTube. Molar Mass / Molecular Weight of Br2 : Bromine gas. [Link]

-

Royal Society of Chemistry. Oxygen. [Link]

-

Royal Society of Chemistry. Bromine. [Link]

-

YouTube. What Is The Atomic Weight Of Carbon?. [Link]

- Cayman Chemical.

-

YouTube. How to Find the Mass of One Atom of Fluorine (F). [Link]

-

Royal Society of Chemistry. Hydrogen. [Link]

-

YouTube. What Is The Atomic Weight Of Hydrogen?. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

PubChem. Bromine. [Link]

-

YouTube. What Is The Atomic Weight Of Oxygen?. [Link]

-

Quora. What is the mass of a molecule of fluorine?. [Link]

-

Quora. What is the mass of a nitrogen atom in kg?. [Link]

-

El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

YouTube. Mass of fluorine-19 012. [Link]

-

YouTube. How to Find the Mass of One Atom of Oxygen (O). [Link]

Sources

- 1. Carbon - Wikipedia [en.wikipedia.org]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Fluorine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

[1][2][3][4]

Executive Summary & Application Profile

Target Molecule: 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde CAS Registry Number: 244191-52-2 (Analogous references) Molecular Formula: C₉H₅BrFNO Molecular Weight: 242.05 g/mol [1][2][3][4]

This guide details the synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde , a critical pharmacophore in medicinal chemistry.[1][2][3][4] Halogenated indole-3-carboxaldehydes are high-value intermediates predominantly used in the development of kinase inhibitors (e.g., VEGFR, EGFR inhibitors) and modulators of the aryl hydrocarbon receptor (AhR).[1][2][3] The C3-aldehyde functionality serves as a versatile "chemical handle" for downstream Knoevenagel condensations, reductive aminations, or Horner-Wadsworth-Emmons olefinations.[1][2][3][4]

The synthesis strategy prioritizes the Vilsmeier-Haack formylation , the industry-standard method for C3-functionalization of electron-rich heterocycles.[1][2][3][4] This route is selected for its high regioselectivity, scalability, and operational simplicity compared to Reimer-Tiemann or organolithium formylation methods.[1][2][3][4]

Retrosynthetic Analysis

The strategic disconnection relies on the inherent nucleophilicity of the indole C3 position.[2][3][4] The target is disassembled into the Vilsmeier reagent (electrophile) and the 5-bromo-6-fluoroindole core (nucleophile).[1][2][3][4]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the aldehyde moiety onto the halogenated indole core.[2]

Primary Synthesis Protocol: Vilsmeier-Haack Formylation[1][2][3][4]

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2][3][4] The electron-donating nitrogen of the indole ring activates the C3 position, facilitating attack on the electrophilic chloroiminium ion (Vilsmeier reagent).[2][3]

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Materials & Reagents Table

| Reagent | Equiv. | Role | Critical Specification |

| 5-Bromo-6-fluoroindole | 1.0 | Substrate | Purity >98%; Dry |

| Phosphorus Oxychloride (POCl₃) | 1.2 - 1.5 | Electrophile Source | Freshly distilled if yellow; Toxic |

| N,N-Dimethylformamide (DMF) | 5-10 vol | Solvent/Reagent | Anhydrous (<0.05% H₂O) |

| Sodium Hydroxide (NaOH) | Excess | Hydrolysis Base | 20% aq.[1][2][3][4] solution or 2M |

| Ice/Water | Excess | Quenching | Crushed ice |

Step-by-Step Experimental Procedure

Step 1: Preparation of Vilsmeier Reagent (In-situ)

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge the flask with anhydrous DMF (5.0 mL per gram of indole).

-

Cool the flask to 0–5 °C using an ice/salt bath.

-

Add POCl₃ (1.2 equiv) dropwise via the addition funnel over 15–20 minutes.[2][3][4]

-

Stir the resulting chloroiminium salt solution at 0 °C for 30 minutes.

Step 2: Formylation Reaction

-

Dissolve 5-Bromo-6-fluoroindole (1.0 equiv) in a minimum volume of anhydrous DMF (approx. 2-3 mL/g).

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C .

-

Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.

Step 3: Hydrolysis & Isolation

-

Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring. A precipitate (the iminium salt) may form.[2][3][4][5]

-

Adjust the pH to 9–10 by slowly adding 20% NaOH or saturated Na₂CO₃ solution.[2][3][4]

-

Heat the suspension to 80–90 °C for 10 minutes to ensure complete hydrolysis of the imine intermediate to the aldehyde.

-

Cool to room temperature. The product usually precipitates as a solid.[1][3][4]

-

Filtration: Collect the solid by vacuum filtration.[1][2][3][4] Wash the cake copiously with water to remove DMF and inorganic salts.[1][3][4]

-

Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.[1][2][3][4] Alternatively, purify via flash column chromatography (Hexanes:Ethyl Acetate 3:1).[2][3][4]

Analytical Validation (Expected Data)

To ensure the protocol was successful, compare the isolated product against these expected spectral characteristics.

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹⁹F NMR: Single peak around -110 to -120 ppm (Ar-F).[1][2][3][4]

-

MS (ESI+): m/z calculated for [M+H]⁺: 241.9/243.9 (Br isotope pattern 1:1).[2][3]

Experimental Workflow Diagram

Figure 3: Step-by-step experimental workflow for the synthesis.

Safety & Critical Control Points

-

POCl₃ Hazards: Phosphorus oxychloride reacts violently with water to release HCl and phosphoric acid.[1][2][3][4] All glassware must be oven-dried.[2][3][4] Quenching must be done slowly on ice.[1][2][3][4]

-

Regioselectivity: The Vilsmeier-Haack reaction is highly selective for the C3 position.[1][2][3][4] However, if the N1 position is unsubstituted, competitive N-formylation is rare but possible if excess reagent is used without proper hydrolysis.[3] The basic workup (NaOH/Heat) ensures any N-formyl groups are cleaved, leaving the C3-aldehyde intact.[1][2][3][4]

-

Halogen Stability: The C5-Br and C6-F bonds are stable under these acidic/basic conditions.[1][2][3][4] They provide essential handles for further diversification (e.g., Suzuki coupling at C5).[2][3][4]

References

-

Vilsmeier-Haack Reaction Overview: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).[2][3][4] [2][3][4]

-

Synthesis of Halogenated Indole-3-Carboxaldehydes: Patent CN102786460A, "Synthetic method for indole-3-carboxaldehyde compounds".[1][2][3][4]

-

Indole Precursor Synthesis (Leimgruber-Batcho): Batcho, A. D., & Leimgruber, W. (1985).[1][2][3][4] Organic Syntheses, Coll.[1][3][4] Vol. 7, p. 34. [1][2][3][4]

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Indole-Based Kinase Inhibitors".[1][2][3][4] (General Reference Context).

Technical Whitepaper: Synthetic Architecture of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

[1]

Executive Summary

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde (CAS: 364766-38-3) is a high-value heterocyclic intermediate utilized primarily in the development of kinase inhibitors, antiviral agents, and indole-based alkaloids.[1] Its structural utility lies in the orthogonal reactivity of its substituents:

-

C3-Aldehyde: A versatile handle for condensation reactions (e.g., Knoevenagel, reductive amination) to build complex side chains.[1]

-

C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the core scaffold.[1]

-

C6-Fluoride: Provides metabolic stability and modulates pKa/lipophilicity, critical for ADME profiles.[1]

This guide outlines the Vilsmeier-Haack Formylation route, the industry-standard approach for introducing the C3-aldehyde, and details the de novo synthesis of the critical 5-bromo-6-fluoroindole precursor via the Leimgruber-Batcho protocol.[1]

Retrosynthetic Analysis

The most reliable disconnection for 3-formyl indoles is the C3–C(O) bond.[1] The electron-rich indole ring at C3 is highly susceptible to electrophilic aromatic substitution.[1] The core indole is constructed from a substituted nitrotoluene to ensure correct regiochemistry of the halogen substituents.

Figure 1: Retrosynthetic logic flow from target aldehyde to the commercially accessible nitrotoluene precursor.[1]

Phase I: Synthesis of the Indole Core

Objective: Preparation of 5-Bromo-6-fluoroindole.[1] Method: Leimgruber-Batcho Indole Synthesis.[1][2][3] Rationale: Unlike Fischer indole synthesis, which can suffer from regioselectivity issues with meta-substituted anilines, Leimgruber-Batcho guarantees the 5,6-substitution pattern by locking the substituents relative to the nitro and methyl groups on the benzene ring.

Step A: Enamine Formation

The reaction of 4-bromo-5-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the trans-β-dimethylaminostyrene intermediate.[1]

-

Reagents: 4-Bromo-5-fluoro-2-nitrotoluene (1.0 eq), DMF-DMA (1.5–2.0 eq), DMF (Solvent).[1]

-

Conditions: 110–140°C, 12–24 hours.

-

Mechanism: The acidity of the methyl protons ortho to the nitro group allows deprotonation, followed by condensation with the acetal.

Step B: Reductive Cyclization

The nitro-enamine is reduced to an amino-enamine, which spontaneously cyclizes to the indole with loss of dimethylamine.[1]

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH).[1]

-

Conditions: 80–100°C.

-

Critical Note: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this substrate due to the high risk of hydrodehalogenation (loss of the C5-Bromine).[1] Iron-mediated reduction is chemoselective for the nitro group.[1]

Protocol Summary (Phase I):

-

Charge a reactor with 4-bromo-5-fluoro-2-nitrotoluene and DMF.

-

Add DMF-DMA and heat to 110°C under N₂ flow (to remove methanol byproduct).

-

Monitor by HPLC for consumption of nitrotoluene.

-

Concentrate to remove excess DMF-DMA.[1]

-

Dissolve the red enamine residue in Acetic Acid/Toluene.

-

Add Iron powder portion-wise at 80°C (Exothermic!).

-

Filter through Celite to remove iron salts; neutralize and extract.[1]

Phase II: Vilsmeier-Haack Formylation

Objective: Functionalization of C3 with an aldehyde group.[1] Mechanism: Electrophilic Aromatic Substitution (EAS) using a chloroiminium ion.[1][4][5]

Mechanistic Pathway

The high electron density at C3 of the indole ring attacks the electrophilic Vilsmeier reagent. The resulting iminium salt is hydrolyzed to release the aldehyde.[4][5][6]

Figure 2: Mechanistic cascade of the Vilsmeier-Haack formylation.

Experimental Protocol

Scale: 10.0 g Input (Indole)

| Component | Role | Equivalents | Quantity |

| 5-Bromo-6-fluoroindole | Substrate | 1.0 | 10.0 g |

| Phosphorus Oxychloride (POCl₃) | Electrophile Source | 1.2 – 1.5 | ~5.2 mL |

| DMF | Solvent/Reagent | 5.0 – 10.0 vol | 50 – 100 mL |

| NaOH (aq, 2N) | Hydrolysis Base | Excess | ~50 mL |

Step-by-Step Methodology:

-

Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (50 mL) to 0°C. Dropwise add POCl₃ (1.2 eq) while maintaining internal temperature <10°C. Stir for 30 minutes to form the white/yellow Vilsmeier salt precipitate.

-

Addition: Dissolve 5-bromo-6-fluoroindole (10 g) in DMF (20 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 1–2 hours.

-

Checkpoint: TLC/LCMS should show complete conversion to the iminium salt (often visible as a polar spot or M+ peak).[1]

-

Note: If reaction is sluggish, heat to 40°C, but avoid high heat to prevent polymerization.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice (200 g). Slowly add 2N NaOH or saturated Sodium Acetate solution with vigorous stirring until pH 8–9 is reached.

-

Observation: The product typically precipitates as a solid during this step.

-

-

Isolation: Filter the solid precipitate. Wash with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol or Acetonitrile if purity is <98%.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of iminium salt.[1] | Ensure pH is adjusted to >8 and stir the aqueous slurry for at least 1 hour before filtration. |

| Debromination | Use of hydrogenation in Phase I. | Switch to Fe/AcOH or Zn/AcOH for the reduction step in Phase I. |

| N-Formylation | Competitive reaction at Indole Nitrogen. | Ensure POCl₃ is not in large excess; N-formyl byproducts are usually unstable and hydrolyze during the basic workup.[1] |

| Exotherm Control | POCl₃ addition is highly exothermic. | Strict temperature control (0°C) is mandatory to prevent "runaway" decomposition of DMF.[1] |

References

-

Vilsmeier-Haack Reaction Mechanism & Applic

-

Leimgruber-B

-

Synthesis of Halogen

-

Title: Scalable approach for the synthesis of 5-fluoro-6-substituted indoles.[1]

- Source:TSI Journals: Organic Chemistry, 2011.

- Context: Specifically addresses the synthesis of 5-fluoro-6-haloindoles using the Leimgruber-B

-

(Referenced via Search Result 1.15)

-

-

Commercial Precursor Availability

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 105391-70-6|5-Bromo-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold profoundly modulates its physicochemical and pharmacological properties. 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a prime example of such a strategically designed building block. The presence of bromine offers a handle for cross-coupling reactions, the electron-withdrawing fluorine atom can alter acidity and metabolic stability, and the C3-aldehyde group provides a versatile reactive site for constructing more complex molecular architectures.[2] This guide offers a comprehensive overview of its synthesis, properties, and critical role as an intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physical properties of a chemical entity are foundational to its successful application in research and development.

Table 1: Chemical Identifiers for 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

| Identifier | Value |

| IUPAC Name | 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde |

| CAS Number | 1227496-31-2[3] |

| Molecular Formula | C₉H₅BrFNO[3] |

| Molecular Weight | 242.04 g/mol [3] |

| Canonical SMILES | C1=C(C=C2C(=C1F)NC=C2C=O)Br |

| InChI Key | Not readily available. |

Table 2: Physicochemical Properties

| Property | Value | Source/Rationale |

| Appearance | White to light brown crystalline powder. | Based on analogous compounds.[4] |

| Melting Point | Estimated: 205-215 °C | Based on the melting point of 5-bromoindole-3-carboxaldehyde (204-207 °C). The addition of fluorine may slightly alter this value. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and moderately soluble in ethanol. Insoluble in water. | General solubility for indole-3-carbaldehydes.[4] |

| Storage | Store in a cool, dry place, sealed from air and moisture. Recommended storage at 2-8°C. | Based on vendor recommendations for similar compounds.[2] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is typically a two-stage process: first, the construction of the core 5-bromo-6-fluoro-1H-indole scaffold, followed by the introduction of the carbaldehyde group at the C3 position.

Stage 1: Synthesis of the 5-Bromo-6-fluoro-1H-indole Core

The Leimgruber-Batcho indole synthesis is an efficient and industrially scalable method for preparing substituted indoles from 2-nitrotoluene derivatives.[5] This approach avoids the often harsh conditions of other named indole syntheses.

Caption: Leimgruber-Batcho synthesis of the indole core.

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromo-3-fluoro-2-nitrotoluene is the logical precursor, as the positions of the substituents directly map onto the desired indole product after cyclization.

-

Enamine Formation: The reaction with a DMF acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) and a secondary amine (like pyrrolidine) is a highly reliable method for converting an activated methyl group (adjacent to a nitro group) into an enamine. This step is crucial as it sets up the carbon framework for the pyrrole ring.[5]

-

Reductive Cyclization: The nitro group is reduced to an amine, which then spontaneously attacks the enamine in an intramolecular fashion to form the indole ring system. Common and effective reducing agents for this purpose include iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (H₂ over Palladium on Carbon).[5]

Stage 2: C3-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the classic and most efficient method for the formylation of electron-rich heterocycles like indole.[6] The reaction proceeds via an electrophilic aromatic substitution, with the C3 position of indole being the most nucleophilic and electronically favored site for attack.[7]

Caption: Vilsmeier-Haack formylation workflow.

Self-Validating Experimental Protocol (Representative)

This protocol is based on established procedures for analogous compounds.[8] Researchers should perform small-scale trials to optimize conditions.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, ~4 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq.) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-40 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.

-

Indole Addition: Dissolve 5-bromo-6-fluoro-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 35-45 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Basify the resulting slurry by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. A solid precipitate should form.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-bromo-6-fluoro-1H-indole-3-carbaldehyde.

Spectroscopic Characterization (Predicted)

While an experimental spectrum is not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from similar structures.[7][9]

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet, significantly downfield around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.

-

Indole NH Proton: A broad singlet, typically downfield (> δ 8.5 ppm), which is exchangeable with D₂O.

-

C2-H Proton: A singlet or a narrow doublet (due to long-range coupling) around δ 8.3-8.5 ppm. Its position is influenced by the adjacent aldehyde and the nitrogen atom.

-

C4-H and C7-H Protons: These will appear as singlets or doublets in the aromatic region (δ 7.5-8.0 ppm). The C4-H will show coupling to the C6-F (⁴JHF), resulting in a doublet. The C7-H will likely appear as a singlet or a doublet due to coupling with the C6-F (³JHF). The precise chemical shifts are influenced by the electronic effects of the bromine and fluorine substituents.

¹³C NMR Spectroscopy:

-

Aldehyde Carbonyl (C=O): A signal in the far downfield region, around δ 185 ppm.[9]

-

Aromatic Carbons: Expect 8 distinct signals for the indole ring carbons. The carbons directly attached to bromine (C5) and fluorine (C6) will be most affected. The C-F bond will cause a large one-bond coupling (¹JCF) splitting the C6 signal into a doublet. The C5 and C7 signals will also be split by two-bond and three-bond couplings to fluorine (²JCF, ³JCF), respectively.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

Key Intermediate in Cross-Coupling Reactions

The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, rapidly building molecular complexity.

A key, field-proven example is its use in a Suzuki coupling reaction to synthesize precursors for potential therapeutic agents.[10]

Caption: Application in a Suzuki cross-coupling reaction.[10]

In this workflow, the C-Br bond is selectively activated by the palladium catalyst to form a new C-C bond with the boronic acid partner, leaving the aldehyde and the rest of the indole core intact for further functionalization. This demonstrates the compound's value in modular synthesis strategies common in drug discovery programs.

Derivatization of the Aldehyde Group

The C3-aldehyde is a versatile functional group that can undergo a wide range of transformations:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction to form C3-aminomethyl indoles.

-

Wittig Reaction: Conversion to alkenes.

-

Condensation Reactions: Formation of Schiff bases, hydrazones, or thiosemicarbazones, which are themselves scaffolds with documented biological activities, including antibacterial and antiviral properties.[11]

-

Oxidation/Reduction: Conversion to the corresponding carboxylic acid or alcohol, providing alternative functional handles.

The combination of a stable, modifiable core (via the C-Br bond) and a reactive handle (the C3-aldehyde) makes 5-bromo-6-fluoro-1H-indole-3-carbaldehyde a powerful tool for generating large libraries of diverse compounds for high-throughput screening.

Safety and Handling

As a research chemical, 5-bromo-6-fluoro-1H-indole-3-carbaldehyde should be handled with appropriate care, following standard laboratory safety protocols. Safety data for structurally analogous compounds provide a strong basis for risk assessment.

Table 3: GHS Hazard Information (Based on Analogues)

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

References

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Gong, Y., et al. (2019). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 24(1), 132. Available at: [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]

-

Diva-Portal.org. (2016). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

-

ChemSrc. (2024). 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Neostigmine. Retrieved from [Link]

-

Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis route for 1398331-98-0. Retrieved from [Link]

-

Semantic Scholar. (2019). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

Sources

- 1. Neostigmine | C12H19N2O2+ | CID 4456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Neostigmine (CAS 59-99-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 399790050 [thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR [m.chemicalbook.com]

- 7. magritek.com [magritek.com]

- 8. rsc.org [rsc.org]

- 9. 1398331-98-0 | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol | Organoborons | Ambeed.com [ambeed.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-fluoro-1H-indole-3-carbaldehyde 95% | CAS: 2338-71-8 | AChemBlock [achemblock.com]

Spectroscopic Characterization of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde, a halogenated indole derivative of significant interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes predictive analyses based on established spectroscopic principles and comparative data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the structural elucidation of this compound.

Introduction: The Significance of Halogenated Indoles

Indole-3-carbaldehyde and its derivatives are crucial precursors in the synthesis of a wide array of biologically active compounds, including indole alkaloids and various heterocyclic systems.[1] The introduction of halogen atoms, such as bromine and fluorine, into the indole scaffold can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde presents a unique electronic environment, making a thorough spectroscopic analysis essential for its unambiguous identification and for understanding its chemical reactivity.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde forms the basis for interpreting its spectroscopic data. The electron-withdrawing nature of the bromine, fluorine, and aldehyde substituents will have predictable effects on the chemical shifts of the protons and carbons in the indole ring.

Caption: Molecular structure of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While direct experimental data is scarce, the ¹H NMR spectrum can be predicted based on the analysis of similar compounds. The indole protons are expected to appear in the aromatic region, with their chemical shifts influenced by the substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Comparative Insights |

| H-1 (N-H) | > 12.0 | br s | - | The N-H proton of indoles is typically deshielded and appears as a broad singlet. For 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, this proton is observed at 12.28 ppm.[2] |

| H-2 | ~8.3 | s | ~3 | This proton is adjacent to the electron-withdrawing aldehyde group and the indole nitrogen, leading to a downfield shift. In 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, it appears at 8.33 ppm.[2] |

| H-4 | ~8.5 | d | ~6-7 | The H-4 proton is deshielded by the adjacent bromine at C5 and the fluorine at C6. In a similar compound, 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, the H-4 proton appears at 8.47 ppm with a coupling constant of J = 6.3 Hz.[2] |

| H-7 | ~7.4 | d | ~9 | The H-7 proton is influenced by the fluorine at C6. For 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, the corresponding proton (H-7) is observed at 7.44 ppm with J = 8.7 Hz.[2] |

| Aldehyde-H | ~9.9 | s | - | The aldehyde proton is highly deshielded and typically appears as a singlet. In related indole-3-carbaldehydes, this signal is consistently found around 9.9-10.1 ppm.[2][3] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O | ~185 | The aldehyde carbonyl carbon is characteristically found in this downfield region. For 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, it is at 185.2 ppm.[2] |

| C2 | ~139 | This carbon is adjacent to the nitrogen and the C3-aldehyde group. |

| C3 | ~117 | The carbon bearing the aldehyde group. |

| C3a | ~137 (d, J ≈ 11-12 Hz) | This carbon will show coupling to the fluorine atom. In 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, this carbon appears at 137.1 ppm with a J coupling of 11.5 Hz.[2] |

| C4 | ~130 | |

| C5 | ~100 | The C-Br bond will shift this carbon upfield compared to an unsubstituted carbon. |

| C6 | ~158 (d, J ≈ 235-240 Hz) | The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and a significant downfield shift. For 6-fluoro-5-iodo-1H-indole-3-carbaldehyde, this is observed at 157.5 ppm with J = 235.9 Hz.[2] |

| C7 | ~100 (d, J ≈ 29 Hz) | This carbon will exhibit a smaller two-bond coupling to the fluorine. In the iodo-analogue, it is at 99.6 ppm with J = 29.1 Hz.[2] |

| C7a | ~130 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde (C₉H₅BrFNO), the expected mass spectral data would be:

-

Molecular Formula: C₉H₅BrFNO

-

Molecular Weight: 241.04 g/mol

-

Expected m/z: The mass spectrum should show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

[M+H]⁺ for C₉H₅⁷⁹BrFNO: ~241.96

-

[M+H]⁺ for C₉H₅⁸¹BrFNO: ~243.96

-

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition. For a related compound, 6-bromo-5-iodo-1H-indole-3-carbaldehyde, the [M+H]⁺ was found at 349.8672, confirming its composition.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200-3400 | N-H stretch | A broad peak characteristic of the indole N-H bond. |

| ~1640-1680 | C=O stretch | A strong absorption from the aldehyde carbonyl group. In various indole-3-carboxaldehyde analogues, this stretch is observed in the range of 1600-1682 cm⁻¹.[4] |

| ~1500-1600 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1000-1200 | C-F stretch | A strong band indicating the presence of the carbon-fluorine bond. |

| ~500-600 | C-Br stretch | A weaker absorption in the fingerprint region. |

Experimental Protocols

While specific synthesis protocols for 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde are not detailed in the provided search results, a general and widely used method for the formylation of indoles is the Vilsmeier-Haack reaction.[1]

General Protocol for Vilsmeier-Haack Formylation of a Substituted Indole:

-

Reagent Preparation: The Vilsmeier reagent is typically prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

-

Reaction: A solution of the substituted indole in DMF is added dropwise to the prepared Vilsmeier reagent, maintaining a low temperature.

-

Reaction Progression: The reaction mixture is then typically stirred at room temperature or gently heated to ensure completion. The progress can be monitored by thin-layer chromatography (TLC).[4]

-

Workup: The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or Na₂CO₃ solution).

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Caption: General workflow for the Vilsmeier-Haack formylation of indoles.

Conclusion

The spectroscopic characterization of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde relies on a combination of predictive methods and comparative analysis with structurally related compounds. The presence of the bromo, fluoro, and aldehyde substituents creates a distinct pattern of signals in ¹H NMR, ¹³C NMR, and IR spectra, which, when combined with mass spectrometry data, allows for a confident structural assignment. This guide provides a foundational understanding for researchers working with this and similar halogenated indole scaffolds, emphasizing the importance of a multi-technique approach to structural elucidation.

References

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

-

The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

-

MPG.PuRe. Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Available at: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Organic Syntheses Procedure. indole-3-aldehyde. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of bromine and fluorine atoms on the indole scaffold significantly influences its physicochemical properties, reactivity, and potential biological activity. Understanding the physical appearance and characteristics of this compound is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde, with a focus on its appearance, solubility, and spectroscopic signature.

I. Visual Identification and Physical State

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is typically supplied as a light yellow solid . The color can be attributed to the extended conjugation of the indole ring system with the aldehyde group, which can absorb light in the near-UV to visible region. The presence of halogens can also influence the electronic properties and thus the color of the compound.

The solid form is often a crystalline powder. The morphology of the crystals can vary depending on the method of synthesis and purification. It is important to note that variations in color, from off-white to a more pronounced yellow, may be observed between different batches or from different suppliers. Such variations can be indicative of the presence of minor impurities or differences in crystalline form. Therefore, it is always recommended to accompany visual inspection with analytical characterization to confirm the identity and purity of the material.

II. Key Physicochemical Properties

The physical properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde are summarized in the table below. These parameters are crucial for designing experimental protocols, including reaction setups and purification methods.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO | N/A |

| Molecular Weight | 242.05 g/mol | N/A |

| Melting Point | 146 °C | [1] |

| Boiling Point | 393.9 ± 37.0 °C (Predicted) | |

| Density | 1.807 ± 0.06 g/cm³ (Predicted) |

The melting point of 146 °C is a key identifier for this compound[1]. It is a sharp melting point, which is indicative of a relatively pure substance. The presence of impurities would likely lead to a broadening and depression of the melting point range.

The predicted high boiling point is characteristic of aromatic compounds with polar functional groups and relatively high molecular weight. The presence of the bromine and fluorine atoms further increases the molecular mass and intermolecular forces, contributing to the elevated boiling point.

III. Solubility Profile

-

Aqueous Solubility: As a halogenated aromatic compound, it is expected to have limited solubility in water . The hydrophobic nature of the indole ring and the bromine atom are the primary contributors to its poor aqueous solubility.

-

Organic Solvent Solubility: 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is anticipated to be soluble in a range of common organic solvents. The polar aldehyde group and the potential for hydrogen bonding with the indole N-H group suggest solubility in polar aprotic and protic solvents.

Expected Solubility in Common Laboratory Solvents:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent that is effective in dissolving aromatic and heterocyclic compounds. |

| Tetrahydrofuran (THF) | Moderately Soluble | A less polar aprotic solvent, solubility may be lower than in DMSO or DMF. |

| Acetone | Moderately Soluble | A polar aprotic solvent that should be able to dissolve the compound to a reasonable extent. |

| Methanol / Ethanol | Sparingly to Moderately Soluble | Polar protic solvents that can engage in hydrogen bonding. Solubility may be enhanced with gentle heating. |

| Dichloromethane (DCM) | Sparingly Soluble | A non-polar aprotic solvent, likely to be a poorer solvent compared to more polar options. |

| Hexanes / Heptane | Insoluble | Non-polar aliphatic solvents are unlikely to dissolve this polar, aromatic compound. |

Experimental Protocol: Determining the Solubility of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

This protocol provides a step-by-step method for determining the approximate solubility of the compound in a given solvent.

Materials:

-

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

-

Selected solvent (e.g., DMSO)

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes

Procedure:

-

Weigh out approximately 1 mg of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde and place it into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the selected solvent to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.

-

If the solid has not completely dissolved, add another 100 µL of the solvent (total volume 200 µL) and repeat the vortexing step.

-

Continue adding the solvent in 100 µL increments until the solid is fully dissolved.

-

Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

-

For more accurate determination, a saturated solution can be prepared, equilibrated, and the concentration of the supernatant determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy.

IV. Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde. While the specific spectra for this compound are not widely published, the expected features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The coupling patterns will be influenced by the positions of the bromine and fluorine atoms.

Expected Chemical Shifts (in DMSO-d₆):

-

Aldehyde proton (-CHO): ~9.8-10.0 ppm (singlet)

-

Indole N-H proton: ~12.0-12.5 ppm (broad singlet)

-

Aromatic protons: ~7.5-8.5 ppm (complex splitting patterns due to H-H and H-F coupling)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Expected Chemical Shifts (in DMSO-d₆):

-

Aldehyde carbonyl carbon: ~185 ppm

-

Aromatic carbons: ~110-140 ppm (fluorine substitution will cause splitting of the signals for adjacent carbons, C-F coupling)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic Peaks:

-

N-H stretch: ~3200-3400 cm⁻¹ (broad)

-

C=O stretch (aldehyde): ~1650-1680 cm⁻¹ (strong)

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-F stretch: ~1000-1200 cm⁻¹

-

C-Br stretch: ~500-650 cm⁻¹

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption maxima corresponding to the electronic transitions within the conjugated indole system. The presence of the aldehyde group and the halogen substituents will influence the position and intensity of these bands. For the parent indole-3-carbaldehyde, absorption maxima are observed around 245, 260, and 300 nm. Similar absorption bands are expected for the 5-bromo-6-fluoro derivative, with potential bathochromic or hypsochromic shifts due to the electronic effects of the halogens.

V. Handling, Storage, and Safety

The safe and effective use of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde in a laboratory setting requires adherence to proper handling and storage procedures.

Safety Precautions

This compound is classified as a hazardous substance. The following safety precautions should be observed:

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Wear a lab coat to protect clothing.

Storage Recommendations

To maintain the integrity and purity of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde, the following storage conditions are recommended:

-

Temperature: Store in a cool place. Recommended storage temperatures range from 0-8 °C to 18-21 °C[3]. For long-term storage, the lower end of this range is preferable.

-

Atmosphere: Keep the container tightly closed in a dry and well-ventilated place[4]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air and moisture[4][5].

-

Light: The compound may be light-sensitive[3]. Store in an amber or opaque container to protect from light.

The relationship between the compound's properties and the necessary precautions is illustrated in the diagram below.

Caption: Logical workflow from chemical properties to handling procedures.

VI. Conclusion

5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a key synthetic intermediate with well-defined, albeit sometimes predicted, physical properties. Its appearance as a light yellow solid, with a characteristic melting point, provides a preliminary means of identification. A comprehensive understanding of its solubility and spectroscopic features is crucial for its application in research. Adherence to the recommended handling and storage protocols is essential to ensure the safety of the researcher and to maintain the chemical integrity of this valuable compound.

References

- Aromatics International.

- Chemsrc.com. 5-bromo-6-chloro-1H-Indole-3-carboxaldehyde. (2024-07-15).

- Thermo Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-1H-indole-3-carbaldehyde. (2024-03-29).

-

Wikipedia. Indole-3-carbaldehyde. Available from: [Link]

-

PubChem. Indole-3-Carboxaldehyde. Available from: [Link]

-

NIST. 1H-Indole-3-carboxaldehyde. Available from: [Link]

Sources

"5-Bromo-6-fluoro-1H-indole-3-carbaldehyde" potential applications

An In-Depth Technical Guide to the Potential Applications of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole-3-carbaldehyde Scaffold